molecular formula C7H10ClN B7776257 m-Toluidinium chloride

m-Toluidinium chloride

Cat. No.: B7776257
M. Wt: 143.61 g/mol
InChI Key: VDXZPXIEEVOGLV-UHFFFAOYSA-N
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Description

m-Toluidinium chloride, also known as 3-methylanilinium chloride, is an organic compound with the molecular formula C7H9N.ClH. It is a derivative of m-toluidine, where the amino group is protonated to form the corresponding ammonium salt. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Toluidinium chloride can be synthesized through the reaction of m-toluidine with hydrochloric acid. The reaction typically involves the following steps:

  • Dissolving m-toluidine in a suitable solvent such as methanol or ethanol.
  • Adding hydrochloric acid to the solution to protonate the amino group, forming this compound.
  • The product is then isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent.

Industrial Production Methods

In an industrial setting, this compound is produced by a similar method but on a larger scale. The process involves the continuous addition of hydrochloric acid to a solution of m-toluidine under controlled temperature and pressure conditions. The product is then purified through crystallization and filtration.

Chemical Reactions Analysis

Types of Reactions

m-Toluidinium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form m-toluidine.

    Substitution: It can undergo electrophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products

    Oxidation: m-Nitrotoluene

    Reduction: m-Toluidine

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

m-Toluidinium chloride has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of m-toluidinium chloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, affecting their function. The protonated amino group can form hydrogen bonds with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • o-Toluidinium chloride
  • p-Toluidinium chloride
  • Anilinium chloride

Uniqueness

m-Toluidinium chloride is unique due to the position of the methyl group on the aromatic ring. This position affects its reactivity and the types of reactions it can undergo. Compared to o-toluidinium chloride and p-toluidinium chloride, this compound has different steric and electronic properties, leading to distinct chemical behavior.

Properties

IUPAC Name

(3-methylphenyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.ClH/c1-6-3-2-4-7(8)5-6;/h2-5H,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXZPXIEEVOGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)[NH3+].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

108-44-1 (Parent)
Record name m-Toluidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

143.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-03-9
Record name 3-Methylaniline hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=638-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Toluidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-toluidinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.287
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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